molecular formula C16H11NO3 B1628498 2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid CAS No. 892691-05-3

2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid

Cat. No.: B1628498
CAS No.: 892691-05-3
M. Wt: 265.26 g/mol
InChI Key: UWWMXLAAHUBULN-UHFFFAOYSA-N
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Description

2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid is a chemical compound with the molecular formula C16H11NO3 It is characterized by the presence of an indolizine ring system fused with a phenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxo(2-phenylindolizin-3-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like N-methyl-2-pyrrolidone. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for oxo(2-phenylindolizin-3-yl)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The phenyl and indolizine rings can undergo electrophilic and nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides, nitro groups, and sulfonic acids.

Scientific Research Applications

2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of oxo(2-phenylindolizin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indolizine scaffold is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation, antimicrobial effects, and other biological activities . The exact molecular targets and pathways are still under investigation, but the compound’s structure-activity relationship (SAR) studies provide insights into its potential mechanisms.

Comparison with Similar Compounds

2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid can be compared with other indolizine derivatives and similar heterocyclic compounds:

The uniqueness of oxo(2-phenylindolizin-3-yl)acetic acid lies in its specific combination of the indolizine ring with a phenyl group and an acetic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-oxo-2-(2-phenylindolizin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15(16(19)20)14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-17(12)14/h1-10H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWMXLAAHUBULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586125
Record name Oxo(2-phenylindolizin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892691-05-3
Record name Oxo(2-phenylindolizin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid
Reactant of Route 2
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid
Reactant of Route 3
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid
Reactant of Route 5
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid
Reactant of Route 6
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid

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